Chlorpromazine-d6 Hydrochloride is a deuterated form of chlorpromazine, a well-known antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders. The compound is classified under the phenothiazine group, which is characterized by its psychoactive properties. The deuterated version serves as an important internal standard for analytical applications, particularly in mass spectrometry, allowing for precise quantification of chlorpromazine in various biological and chemical samples.
Chlorpromazine-d6 Hydrochloride is derived from chlorpromazine, which was first synthesized in the 1950s. The compound's chemical formula is and it has a unique identifier (CID) of 71312495 in the PubChem database . As a hydrochloride salt, it exhibits enhanced solubility and stability compared to its base form. Chlorpromazine itself is classified as a typical antipsychotic agent with additional antiemetic properties .
The synthesis of Chlorpromazine-d6 Hydrochloride involves several key steps:
A notable synthesis method includes reacting chlorpromazine with deuterated hydrochloric acid under controlled conditions to ensure high yield and purity .
Chlorpromazine-d6 Hydrochloride has a complex molecular structure characterized by:
The molecular structure can be represented as follows:
This structure allows for interactions with various neurotransmitter receptors in the brain, contributing to its therapeutic effects .
Chlorpromazine-d6 Hydrochloride can participate in several chemical reactions, particularly those involving:
The technical details surrounding these reactions often involve controlling pH levels and reaction times to optimize yields and minimize side reactions .
Chlorpromazine-d6 Hydrochloride functions primarily through antagonism at dopamine D2 receptors in the central nervous system. This action reduces dopaminergic activity, which is often elevated in psychotic disorders. Additionally, it interacts with several other neurotransmitter systems, including:
Chlorpromazine-d6 Hydrochloride exhibits several important physical and chemical properties:
These properties are crucial for its application in laboratory settings and pharmaceutical development .
Chlorpromazine-d6 Hydrochloride is primarily utilized in scientific research as an internal standard for quantifying chlorpromazine levels using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its deuterated nature allows for improved accuracy in analytical measurements, making it essential in pharmacokinetic studies and drug monitoring .
Molecular Structure and Deuterium Positioning:Chlorpromazine-d6 hydrochloride (chemical formula: C₁₇H₁₃D₆ClN₂S·HCl; molecular weight: 361.36 g/mol) features six deuterium atoms (²H or D) replacing hydrogen atoms at both N-methyl groups (–N(CD₃)₂) [2] [8]. This modification preserves the molecule's steric and electronic properties while creating a distinct mass signature detectable via mass spectrometry. The compound's IUPAC designation is 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine hydrochloride, with CAS registry 1228182-46-4 distinguishing it from non-deuterated chlorpromazine (CAS 69-09-0) [5] [10].
Table 1: Chemical Characterization Data for Chlorpromazine-d6 Hydrochloride
Property | Specification |
---|---|
Molecular Formula | C₁₇H₁₃D₆ClN₂S·HCl |
Accurate Mass | 360.1101 Da |
Deuterium Incorporation | ≥95% atom D (typical purity) |
Purity (HPLC) | >95% |
Storage Conditions | -20°C, anhydrous environment |
SMILES Notation | Cl.[²H]C([²H])([²H])N(CCCN1c2ccccc2Sc3ccc(Cl)cc13)C([²H])([²H])[²H] |
Deuterium Labeling Principles:The kinetic isotope effect (KIE) arising from deuterium-carbon bonds (C–D) versus carbon-hydrogen bonds (C–H) reduces metabolic degradation rates at the dimethylamino moiety. Deuterium's higher atomic mass (2.014 u vs. hydrogen's 1.0078 u) creates a mass shift detectable in mass spectrometry, enabling discrimination between labeled and endogenous compounds in biological matrices [1]. This isotopic differentiation underpins the compound's utility as an internal standard in quantitative bioanalysis, compensating for extraction efficiency variations and matrix effects [1] [8].
Synthesis and Characterization:Industrial synthesis involves reacting deuterated dimethylamine with the chlorpromazine precursor under reductive amination conditions. Advanced chromatographic (HPLC) and spectroscopic methods (NMR, high-resolution MS) confirm isotopic enrichment and chemical purity. Critical quality benchmarks include deuterium isotopic purity (>95% atom D) and chromatographic separation from non-deuterated impurities [2] [10].
Chlorpromazine's Pioneering Role:Chlorpromazine's synthesis in 1951 (Rhône-Poulenc) marked the psychopharmacological revolution. Clinical deployment began in 1952 following Henri Laborit's observations of its "psychic disinterest" effects during anesthesia research, with Pierre Deniker and Jean Delay establishing its antipsychotic efficacy [6] [7]. By 1954, chlorpromazine transformed psychiatric care, enabling deinstitutionalization and establishing the dopamine receptor blockade paradigm [7] [9].
Evolution to Deuterated Analogs:Deuterium labeling emerged as a solution to analytical challenges in monitoring chlorpromazine's complex metabolism. Early pharmacokinetic studies revealed extensive hepatic transformations, generating over 30 metabolites with potential pharmacological activity. The first deuterated versions appeared in the 1980s–1990s to serve as:
Chlorpromazine-d6 hydrochloride's primary application is as an internal standard in LC-MS/MS quantification of chlorpromazine and metabolites in biological samples. Its structural near-identity ensures co-elution with analytes during chromatography while providing distinct mass transitions:
Table 2: Analytical Applications of Chlorpromazine-d6 Hydrochloride
Application | Analytical Technique | Benefit |
---|---|---|
Therapeutic Drug Monitoring | LC-MS/MS | Eliminates ion suppression variability |
Metabolic Stability Assays | Microsomal incubations + HRMS | Tracks metabolic soft spots via deuterium retention |
Drug-Drug Interaction Studies | CYP phenotyping | Identifies enzymes mediating N-demethylation |
The mass shift (Δm/z = +6) enables baseline resolution from native chlorpromazine (m/z 318.8 → 85.9) at m/z 324.8 → 91.9 [8]. This compensates for matrix effects in plasma, brain homogenate, and bile specimens, improving accuracy in pharmacokinetic parameters like AUC and Cmax [1] [8].
Deuterium isotope effects significantly reduce N-demethylation rates—chlorpromazine-d6 exhibits 1.5–2.3-fold lower intrinsic clearance in human liver microsomes compared to protiated drug. This illuminates:
Deuterated chlorpromazine enables precise localization in brain tissue using matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry. Key findings include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0